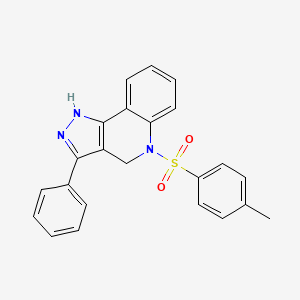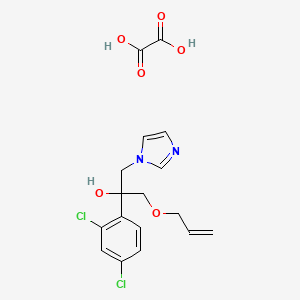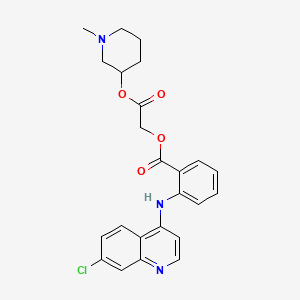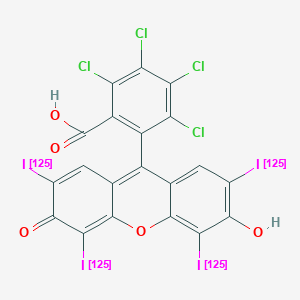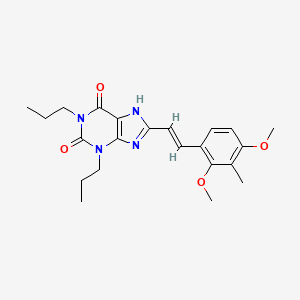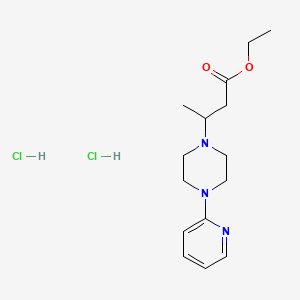
beta-Methyl-4-(2-pyridinyl)-1-piperazinepropionic acid ethyl ester dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Beta-Methyl-4-(2-pyridinyl)-1-piperazinepropionic acid ethyl ester dihydrochloride: is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are often studied for their potential pharmacological properties, including their effects on the central nervous system.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of beta-Methyl-4-(2-pyridinyl)-1-piperazinepropionic acid ethyl ester dihydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the piperazine ring, followed by the introduction of the pyridinyl group and the propionic acid ester moiety. Common reagents used in these reactions include:
Piperazine: A starting material for the piperazine ring.
Pyridine derivatives:
Ethyl chloroformate: For esterification reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include:
Batch reactors: For controlled reaction conditions.
Continuous flow reactors: For efficient large-scale production.
Purification techniques: Such as crystallization, distillation, and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the pyridinyl group.
Reduction: Reduction reactions can modify the functional groups, such as reducing the ester to an alcohol.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
Beta-Methyl-4-(2-pyridinyl)-1-piperazinepropionic acid ethyl ester dihydrochloride:
Chemistry: As a building block for more complex molecules.
Biology: For studying interactions with biological targets.
Medicine: Potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals.
作用机制
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring and pyridinyl group may play crucial roles in binding to these targets, modulating their activity and leading to physiological effects.
相似化合物的比较
Similar Compounds
4-(2-Pyridinyl)piperazine: A related compound with similar structural features.
1-(2-Pyridinyl)piperazine: Another piperazine derivative with potential pharmacological properties.
Uniqueness
The unique combination of the beta-methyl group, pyridinyl group, and propionic acid ester moiety in beta-Methyl-4-(2-pyridinyl)-1-piperazinepropionic acid ethyl ester dihydrochloride may confer distinct pharmacological properties, making it a valuable compound for research and development.
属性
CAS 编号 |
104373-92-4 |
|---|---|
分子式 |
C15H25Cl2N3O2 |
分子量 |
350.3 g/mol |
IUPAC 名称 |
ethyl 3-(4-pyridin-2-ylpiperazin-1-yl)butanoate;dihydrochloride |
InChI |
InChI=1S/C15H23N3O2.2ClH/c1-3-20-15(19)12-13(2)17-8-10-18(11-9-17)14-6-4-5-7-16-14;;/h4-7,13H,3,8-12H2,1-2H3;2*1H |
InChI 键 |
XWBPWJQSAYQWHF-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CC(C)N1CCN(CC1)C2=CC=CC=N2.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


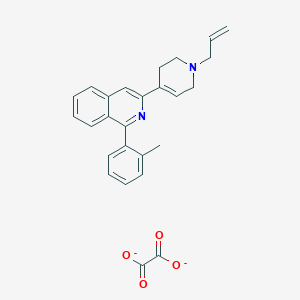
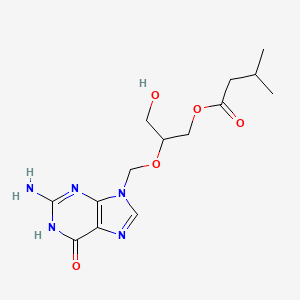


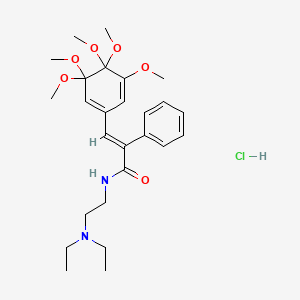
![N-benzyl-9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide](/img/structure/B12738664.png)
